molecular formula C21H16F3N3O B4349087 4-[4-(DIFLUOROMETHYL)-6-(4-FLUOROPHENYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]PHENYL METHYL ETHER

4-[4-(DIFLUOROMETHYL)-6-(4-FLUOROPHENYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]PHENYL METHYL ETHER

Cat. No.: B4349087
M. Wt: 383.4 g/mol
InChI Key: DUKJXMYPGVDEOH-UHFFFAOYSA-N
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Description

4-[4-(DIFLUOROMETHYL)-6-(4-FLUOROPHENYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]PHENYL METHYL ETHER is a complex organic compound that features a pyrazolo[3,4-b]pyridine core. This compound is notable for its incorporation of fluorine atoms, which can significantly influence its chemical properties and potential applications. The presence of fluorine atoms often enhances the stability, lipophilicity, and bioavailability of the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(DIFLUOROMETHYL)-6-(4-FLUOROPHENYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]PHENYL METHYL ETHER typically involves multiple steps, including the formation of the pyrazolo[3,4-b]pyridine core and subsequent functionalization with fluorine-containing groups. One common approach is the difluoromethylation of heterocycles via a radical process . This method involves the use of difluoromethylating agents under specific reaction conditions to introduce the difluoromethyl group into the target molecule.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the production process. The use of advanced purification methods, such as chromatography and crystallization, ensures the removal of impurities and the isolation of the desired product.

Chemical Reactions Analysis

Types of Reactions

4-[4-(DIFLUOROMETHYL)-6-(4-FLUOROPHENYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]PHENYL METHYL ETHER can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, allowing for the replacement of specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

4-[4-(DIFLUOROMETHYL)-6-(4-FLUOROPHENYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]PHENYL METHYL ETHER has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure and reactivity make it valuable in the development of new synthetic methodologies.

    Biology: The compound’s fluorine atoms can enhance its interaction with biological targets, making it useful in the study of enzyme inhibition and receptor binding.

    Medicine: Due to its potential bioactivity, the compound is investigated for its therapeutic properties, including anti-inflammatory, anticancer, and antiviral activities.

    Industry: The compound’s stability and reactivity make it suitable for use in various industrial applications, such as the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of 4-[4-(DIFLUOROMETHYL)-6-(4-FLUOROPHENYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]PHENYL METHYL ETHER involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(trifluoromethyl)-6-(4-fluorophenyl)-1-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine
  • 4-(difluoromethyl)-6-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine
  • 4-(difluoromethyl)-6-(4-fluorophenyl)-1-(4-hydroxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine

Uniqueness

The uniqueness of 4-[4-(DIFLUOROMETHYL)-6-(4-FLUOROPHENYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]PHENYL METHYL ETHER lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The difluoromethyl group, in particular, enhances the compound’s stability and lipophilicity, making it more effective in various applications compared to its analogs.

Properties

IUPAC Name

4-(difluoromethyl)-6-(4-fluorophenyl)-1-(4-methoxyphenyl)-3-methylpyrazolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F3N3O/c1-12-19-17(20(23)24)11-18(13-3-5-14(22)6-4-13)25-21(19)27(26-12)15-7-9-16(28-2)10-8-15/h3-11,20H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUKJXMYPGVDEOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=C(C=C3)F)C(F)F)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[4-(DIFLUOROMETHYL)-6-(4-FLUOROPHENYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]PHENYL METHYL ETHER
Reactant of Route 2
Reactant of Route 2
4-[4-(DIFLUOROMETHYL)-6-(4-FLUOROPHENYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]PHENYL METHYL ETHER
Reactant of Route 3
4-[4-(DIFLUOROMETHYL)-6-(4-FLUOROPHENYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]PHENYL METHYL ETHER
Reactant of Route 4
Reactant of Route 4
4-[4-(DIFLUOROMETHYL)-6-(4-FLUOROPHENYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]PHENYL METHYL ETHER
Reactant of Route 5
Reactant of Route 5
4-[4-(DIFLUOROMETHYL)-6-(4-FLUOROPHENYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]PHENYL METHYL ETHER
Reactant of Route 6
Reactant of Route 6
4-[4-(DIFLUOROMETHYL)-6-(4-FLUOROPHENYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]PHENYL METHYL ETHER

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